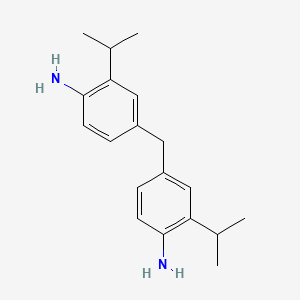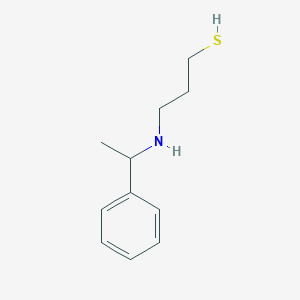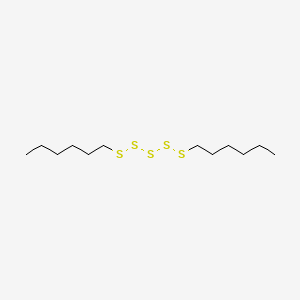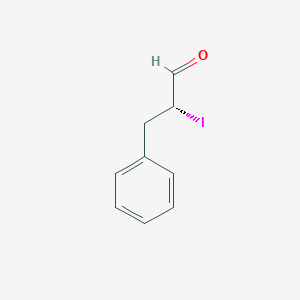
(R)-2-Iodo-3-phenylpropionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Iodo-3-phenylpropionaldehyde is an organic compound characterized by the presence of an iodine atom, a phenyl group, and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Iodo-3-phenylpropionaldehyde can be achieved through several methods. One common approach involves the iodination of ®-3-phenylpropionaldehyde using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, with the aldehyde group remaining intact while the iodine atom is introduced at the alpha position relative to the aldehyde.
Industrial Production Methods
In an industrial setting, the production of ®-2-Iodo-3-phenylpropionaldehyde may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Iodo-3-phenylpropionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: ®-2-Iodo-3-phenylpropionic acid.
Reduction: ®-2-Iodo-3-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-Iodo-3-phenylpropionaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-Iodo-3-phenylpropionaldehyde involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates various substitution reactions. The aldehyde group can undergo nucleophilic addition reactions, making the compound versatile in organic synthesis. Molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Bromo-3-phenylpropionaldehyde: Similar structure but with a bromine atom instead of iodine.
®-2-Chloro-3-phenylpropionaldehyde: Contains a chlorine atom instead of iodine.
®-3-Phenylpropionaldehyde: Lacks the halogen atom.
Uniqueness
®-2-Iodo-3-phenylpropionaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it particularly useful in specific synthetic applications.
Propriétés
Formule moléculaire |
C9H9IO |
|---|---|
Poids moléculaire |
260.07 g/mol |
Nom IUPAC |
(2R)-2-iodo-3-phenylpropanal |
InChI |
InChI=1S/C9H9IO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2/t9-/m1/s1 |
Clé InChI |
FGXOGVFQSMIASH-SECBINFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C=O)I |
SMILES canonique |
C1=CC=C(C=C1)CC(C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



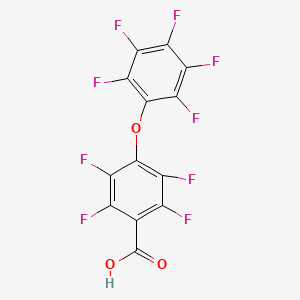
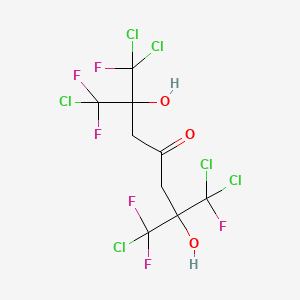
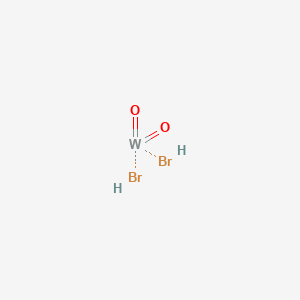

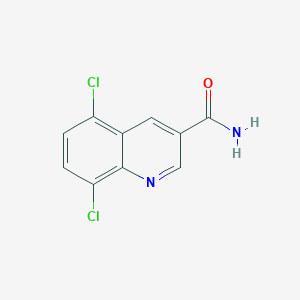

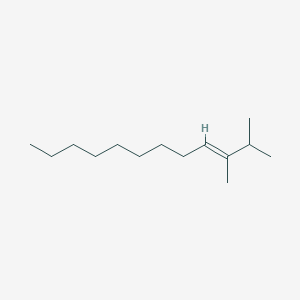

![1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13737989.png)
